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Compound of Interest

Compound Name: 2-Isopropylcyclopentanone

Cat. No.: B083243 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Isopropylcyclopentanone (CAS No. 14845-55-7), a key intermediate in the synthesis of

various organic compounds, including the fungicide imibenconazole.[1] The following sections

detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics, offering valuable insights for researchers, scientists, and professionals in drug

development and organic synthesis.

Chemical Structure and Properties
Property Value

IUPAC Name 2-propan-2-ylcyclopentan-1-one[2]

Molecular Formula C₈H₁₄O[2]

Molecular Weight 126.20 g/mol [2]

CAS Number 14845-55-7[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 2-
Isopropylcyclopentanone.

¹H NMR Data (Predicted)
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The proton NMR spectrum of 2-Isopropylcyclopentanone is expected to show characteristic

signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine

proton) and more complex multiplets for the protons on the cyclopentanone ring due to their

diastereotopic nature.[1]

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

CH (isopropyl) 2.0 - 2.5 Septet ~7.0

CH₃ (isopropyl) 0.9 - 1.1 Doublet ~7.0

CH (on ring) 2.2 - 2.6 Multiplet -

CH₂ (ring) 1.5 - 2.1 Multiplet -

Table 1: Predicted ¹H NMR Data for 2-Isopropylcyclopentanone.[1]

¹³C NMR Data (Predicted)
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The carbonyl carbon is characteristically found in the downfield region of the

spectrum.[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O 215 - 225

CH (on ring) 45 - 55

CH (isopropyl) 30 - 40

CH₂ (ring) 20 - 35

CH₃ (isopropyl) 15 - 25

Table 2: Predicted ¹³C NMR Data for 2-Isopropylcyclopentanone.[1]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The most

prominent feature in the IR spectrum of 2-Isopropylcyclopentanone is the strong absorption

band corresponding to the carbonyl (C=O) group of the ketone.[1]

Functional Group Predicted Absorption Range (cm⁻¹)

C=O (Ketone) 1750 - 1700

C-H (Aliphatic) 3000 - 2850

Table 3: Predicted Infrared (IR) Absorption Bands for 2-Isopropylcyclopentanone.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. The mass spectrum of 2-Isopropylcyclopentanone is expected to show a

molecular ion peak and characteristic fragments resulting from α-cleavage and McLafferty

rearrangement.[1]

m/z Predicted Fragment Ion

126 [C₈H₁₄O]⁺ (Molecular Ion)

83 [M - C₃H₇]⁺

55 [C₄H₇]⁺

43 [C₃H₇]⁺

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Isopropylcyclopentanone.[1]

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
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A sample of 2-Isopropylcyclopentanone would be dissolved in a deuterated solvent (e.g.,

CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-

resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans,

relaxation delay, and pulse width would be optimized to obtain a high signal-to-noise ratio. For

¹³C NMR, broadband proton decoupling would be used to simplify the spectrum.

IR Spectroscopy
A drop of neat 2-Isopropylcyclopentanone liquid would be placed between two salt plates

(e.g., NaCl or KBr) to form a thin film. The IR spectrum would then be recorded using a Fourier

Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates would

be taken first and subtracted from the sample spectrum.

Mass Spectrometry
The mass spectrum would be obtained using a mass spectrometer with an electron ionization

(EI) source. A small amount of the sample would be introduced into the instrument, where it

would be vaporized and bombarded with a high-energy electron beam. This would cause the

molecules to ionize and fragment. The resulting ions would be separated by a mass analyzer

according to their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 2-
Isopropylcyclopentanone using the described spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b083243?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083243?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

